molecular formula C27H24N2O4 B1390449 Fmoc-4-methyl-DL-tryptophan CAS No. 1219279-39-6

Fmoc-4-methyl-DL-tryptophan

Cat. No.: B1390449
CAS No.: 1219279-39-6
M. Wt: 440.5 g/mol
InChI Key: KMNOFHSFGLLUIN-UHFFFAOYSA-N
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Description

Fmoc-4-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and research, particularly in the field of proteomics. The molecular formula of this compound is C27H24N2O4, and it has a molecular weight of 440.49 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-4-methyl-DL-tryptophan can be synthesized through a series of chemical reactions. The synthesis typically involves the protection of the amino group of 4-methyl-DL-tryptophan with the Fmoc group. This is achieved by reacting 4-methyl-DL-tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Fmoc-4-methyl-DL-tryptophan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group at the 4-position of the indole ring. This modification can influence the compound’s reactivity and interactions, making it valuable for specific applications in peptide synthesis and research .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOFHSFGLLUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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